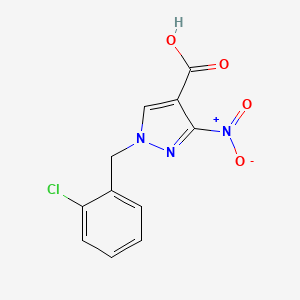

1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Description

1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a pyrazole-based derivative characterized by a 2-chlorobenzyl substituent at the 1-position, a nitro group at the 3-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity. The 2-chlorobenzyl group is a common pharmacophore in drug design, often enhancing lipophilicity and binding affinity to biological targets . However, commercial availability of this compound is currently listed as "discontinued" by suppliers like CymitQuimica, which may limit its practical use .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4/c12-9-4-2-1-3-7(9)5-14-6-8(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPLTOLTWKFXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.

Nitration: Introduction of the nitro group is usually done via nitration reactions using nitric acid and sulfuric acid.

Chlorobenzylation: The 2-chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, aluminum chloride, hydrogen gas, and lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Material Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

*Calculated based on molecular formula (C₁₁H₈ClN₃O₄).

Functional Group Impact

- Nitro vs. Aldehyde/Carboxylic Acid: The nitro group in the target compound contrasts with the aldehyde in and carboxylic acid in .

- Lipophilicity : The 2-chlorobenzyl group is common across these compounds, but additional substituents like cyclopropyl () or phenyl () further modulate logP values, influencing membrane permeability.

Key Takeaways

- The discontinued status of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid limits its direct use, but structurally related compounds remain accessible for research .

- Substituent variations (e.g., nitro, aldehyde, cyclopropyl) significantly alter electronic properties and bioavailability, enabling tailored design for specific applications.

- Pyrazolo[3,4-b]pyridine derivatives () represent a promising subclass with enhanced aromaticity and metabolic stability.

Biological Activity

1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is , with a molecular weight of approximately 281.65 g/mol. The compound features a pyrazole ring, a nitro group, and a carboxylic acid moiety, which contribute to its unique reactivity and biological profile. The presence of the chlorobenzyl group enhances its lipophilicity, potentially facilitating cellular interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid. For instance:

- Cell Line Studies : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | A549 | 49.85 |

| Related derivative | MCF-7 | 0.01 |

| Related derivative | NCI-H460 | 0.03 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are well-documented. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes:

- COX Inhibition : Compounds similar to 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid have demonstrated selective COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects .

Antimicrobial Effects

The antimicrobial activity of pyrazole derivatives has been explored against various pathogens:

- In Vitro Studies : Research has shown that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Aspergillus niger .

The biological activity of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is believed to involve several mechanisms:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to apoptosis in cancer cells.

- Target Interaction : The compound may interact with specific targets involved in cell signaling pathways that regulate proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives:

- Xia et al. (2022) : Investigated a series of pyrazole derivatives for their antitumor activity, finding significant apoptosis induction in treated cell lines .

- Li et al. (2023) : Reported on the synthesis and evaluation of novel pyrazole compounds showing potent inhibition of Aurora-A kinase, a target implicated in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.